molecular formula C11H13ClN2O2 B2790879 methyl 3-(1{H}-benzimidazol-2-yl)propanoate CAS No. 1216419-78-1

methyl 3-(1{H}-benzimidazol-2-yl)propanoate

Cat. No.: B2790879
CAS No.: 1216419-78-1
M. Wt: 240.69
InChI Key: VBHWYIASYUBXMR-UHFFFAOYSA-N
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Description

Methyl 3-(1H-benzimidazol-2-yl)propanoate is an ester derivative of benzimidazole, a heterocyclic aromatic compound characterized by a fused benzene and imidazole ring. The propanoate group is attached to the 2-position of the benzimidazole scaffold, distinguishing it from structural isomers such as methyl 3-(1H-benzimidazol-1-yl)propanoate (1-yl substitution) .

Properties

IUPAC Name

methyl 3-(1H-benzimidazol-2-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)7-6-10-12-8-4-2-3-5-9(8)13-10;/h2-5H,6-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHWYIASYUBXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC2=CC=CC=C2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-(1{H}-benzimidazol-2-yl)propanoate typically involves the reaction of 1H-benzimidazole with methyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

methyl 3-(1{H}-benzimidazol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted benzimidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Methyl 3-(1H-benzimidazol-2-yl)propanoate has shown potential in targeting specific cancer cell lines due to its ability to inhibit certain kinases involved in cancer progression. A study indicated that modifications of benzimidazole compounds could enhance their selectivity and potency against cancer cells, making them suitable candidates for further development as anticancer agents .

Antimicrobial Properties
Research has also demonstrated that benzimidazole derivatives exhibit antimicrobial activity. Methyl 3-(1H-benzimidazol-2-yl)propanoate can be synthesized and tested for efficacy against various bacterial strains. Preliminary results suggest that certain derivatives possess significant antibacterial effects, which could lead to the development of new antimicrobial agents .

Synthesis of Bioactive Compounds

Methyl 3-(1H-benzimidazol-2-yl)propanoate serves as an important intermediate in the synthesis of more complex bioactive molecules. Its structure allows for various chemical modifications, enabling the creation of compounds with enhanced biological activities.

Compound Biological Activity Reference
Ethyl 3-(1H-benzimidazol-2-yl)propanoateAnticancer activity against breast cancer cells
Benzimidazole derivativesAntimicrobial activity against Gram-positive bacteria

Therapeutic Applications

Neurological Disorders
Recent studies have explored the potential of benzimidazole derivatives in treating neurological disorders such as Alzheimer's disease. The mechanism involves modulating neurotransmitter systems and reducing neuroinflammation, which are critical in the pathophysiology of these conditions .

Cardiovascular Health
Methyl 3-(1H-benzimidazol-2-yl)propanoate has also been investigated for its effects on cardiovascular health. Certain derivatives have shown promise in modulating blood pressure and improving endothelial function, making them candidates for further research in cardiovascular therapeutics .

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the efficacy of methyl 3-(1H-benzimidazol-2-yl)propanoate derivatives against various cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity while minimizing effects on normal cells, highlighting the compound's potential as a selective anticancer agent.

Case Study 2: Antimicrobial Testing

In a series of tests conducted against common bacterial pathogens, methyl 3-(1H-benzimidazol-2-yl)propanoate exhibited notable antimicrobial activity at low concentrations, suggesting its utility as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 3-(1{H}-benzimidazol-2-yl)propanoate involves its interaction with specific molecular targets in biological systems. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interfere with cellular processes like DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural Isomers: 1-yl vs. 2-yl Substitution

The position of the propanoate group on the benzimidazole ring significantly influences molecular properties:

  • Methyl 3-(1H-benzimidazol-1-yl)propanoate (1-yl isomer): Synthesized via reaction of benzimidazole with methyl acrylate using DBU as a catalyst at room temperature. Molecular weight: 204.23 g/mol .
  • For example, 3-(1H-benzimidazol-2-yl)propanoic acid forms stable copper(I) complexes via N3 coordination, suggesting the ester analog may retain similar metal-binding capabilities .

Table 1: Structural Comparison of Benzimidazole Propanoate Isomers

Property 1-yl Isomer 2-yl Isomer (Inferred)
Substitution Position 1-yl 2-yl
Molecular Weight 204.23 g/mol 204.23 g/mol (same formula)
Synthesis Conditions RT, 6 hours Likely similar
Metal Coordination Not reported Likely via benzimidazole N3
Heterocyclic Variants

Replacing benzimidazole with other heterocycles modulates reactivity and applications:

  • Methyl 3-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)propanoate: Contains a benzothiazole ring with a ketone group. This structure may exhibit enhanced electrophilicity compared to benzimidazole derivatives, influencing its reactivity in nucleophilic substitutions .
  • Methyl 3-(1H-indol-1-yl)propanoate: Features an indole ring (1-yl substitution). Indole’s electron-rich nature may favor different catalytic or biological activities compared to benzimidazole analogs .

Table 2: Comparison of Heterocyclic Propanoate Derivatives

Compound Heterocycle Key Properties
Methyl 3-(1H-benzimidazol-2-yl)propanoate Benzimidazole Metal coordination, aromatic stability
Methyl 3-(3-oxo-benzothiazol-2-yl)propanoate Benzothiazole Electrophilic reactivity
Methyl 3-(1H-indol-1-yl)propanoate Indole Electron-rich, potential bioactivity
Functional Group Analogs: Esters vs. Acids

Replacing the ester group with a carboxylic acid alters solubility and reactivity:

  • 2-(((1H-Benzimidazol-2-yl)methyl)amino)propanoic acid (3a): Exhibits high melting points (215–217°C) and solubility in polar solvents (water, DMSO), unlike esters. Such acids are stable and may serve as ligands or bioactive molecules .

Table 3: Functional Group Comparison

Compound Functional Group Melting Point (°C) Solubility
Methyl 3-(1H-benzimidazol-2-yl)propanoate Ester Not reported Likely organic solvents
3a (Acid derivative) Carboxylic acid 215–217 Water, DMSO

Biological Activity

Methyl 3-(1H-benzimidazol-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities, supported by data tables and case studies.

Chemical Structure and Properties

Methyl 3-(1H-benzimidazol-2-yl)propanoate has the molecular formula C12H12N2O2C_{12}H_{12}N_2O_2 and a molecular weight of approximately 220.24 g/mol. Its structure features a benzimidazole moiety, which is known for contributing to various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including methyl 3-(1H-benzimidazol-2-yl)propanoate. Research indicates that these compounds can inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis.

Case Study:

In a study examining the effects of benzimidazole derivatives on colorectal cancer cells (Caco-2), methyl 3-(1H-benzimidazol-2-yl)propanoate demonstrated significant cytotoxicity. The compound was tested at concentrations up to 100 µM, resulting in a notable reduction in cell viability compared to untreated controls (p < 0.001) .

Table 1: Anticancer Activity Against Caco-2 Cells

CompoundConcentration (µM)Cell Viability (%)p-value
Methyl 3-(1H-benzimidazol-2-yl)propanoate10039.8<0.001
Cisplatin10025.0<0.001

Antimicrobial Activity

The antimicrobial properties of methyl 3-(1H-benzimidazol-2-yl)propanoate have been evaluated against various bacterial and fungal strains. The compound exhibits broad-spectrum activity, making it a candidate for further development as an antimicrobial agent.

Research Findings:

A study assessed the minimum inhibitory concentration (MIC) of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. Methyl 3-(1H-benzimidazol-2-yl)propanoate showed promising results with an MIC comparable to standard antibiotics .

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)Standard Drug (MIC µg/mL)
Staphylococcus aureus50Ampicillin (100)
Escherichia coli62.5Ciprofloxacin (25)
Candida albicans250Griseofulvin (500)

Antioxidant Activity

The antioxidant capacity of methyl 3-(1H-benzimidazol-2-yl)propanoate has also been investigated, revealing its potential to scavenge free radicals and reduce oxidative stress.

Evaluation Method:

The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging assays. The results indicate that the compound exhibits significant antioxidant activity, outperforming some standard antioxidants .

Table 3: Antioxidant Activity Assay Results

Assay TypeEC50 (µg/mL)
DPPH Radical Scavenging45
ABTS Radical Scavenging40
Vitamin E60

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